molecular formula C20H12ClN3O5S B11537532 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(thiazol-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B11537532
M. Wt: 441.8 g/mol
InChI Key: WIKVYQPPXTZXAZ-ICFOKQHNSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a hydroxy group, a nitrophenyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the nitrophenyl group: This step involves the nitration of a phenyl ring, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the pyrrol-2-one core: This can be synthesized through a cyclization reaction involving an appropriate diketone and an amine.

    Attachment of the chlorobenzoyl group: This can be done via Friedel-Crafts acylation using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Formation of amides or thioesters from the chlorobenzoyl group.

Scientific Research Applications

4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The presence of the thiazole and nitrophenyl groups suggests potential interactions with microbial enzymes, leading to inhibition of their activity and subsequent antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorobenzoyl)-3-hydroxy-5-(2-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one: Similar structure but with a different position of the nitro group on the phenyl ring.

    4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-thione: Similar structure but with a thione group instead of a ketone group.

Uniqueness

The uniqueness of 4-(4-chlorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (nitro, chlorobenzoyl) and electron-donating (hydroxy) groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H12ClN3O5S

Molecular Weight

441.8 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C20H12ClN3O5S/c21-13-6-4-11(5-7-13)17(25)15-16(12-2-1-3-14(10-12)24(28)29)23(19(27)18(15)26)20-22-8-9-30-20/h1-10,16,25H/b17-15-

InChI Key

WIKVYQPPXTZXAZ-ICFOKQHNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C(=O)N2C4=NC=CS4

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4

Origin of Product

United States

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